1-Methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a chemical compound that belongs to the imidazopyridine class. This class is characterized by a fused imidazole and pyridine ring structure, which imparts significant biological activities to its derivatives. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound is classified under the International Union of Pure and Applied Chemistry name "1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride" and is identified by the Chemical Abstracts Service number 5028-32-0. It has been documented in various chemical databases, including PubChem and BenchChem, where it is noted for its potential pharmacological activities and applications in drug development .
The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine derivatives typically involves several methodologies, including:
The choice of method often depends on the desired functional groups on the final product and the specific reaction conditions that can be optimized for yield and purity.
The molecular formula of 1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is , with a molecular weight of approximately 173.7 g/mol. The compound features:
The canonical SMILES representation is CN1C=NC2=C1C=CN=C2C(=O)O
, indicating the specific arrangement of atoms within the molecule .
1-Methyl-1H-imidazo[4,5-c]pyridine derivatives can undergo various chemical reactions, including:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 1-methyl-1H-imidazo[4,5-c]pyridine derivatives often involves their interaction with specific biological targets such as enzymes or receptors. For instance:
These interactions are supported by biochemical assays that demonstrate their efficacy in modulating biological functions.
Key physical properties include:
1-Methyl-1H-imidazo[4,5-c]pyridine derivatives have several scientific applications:
The imidazo[4,5-c]pyridine core is constructed via acid-catalyzed or metal-mediated cyclization of appropriately substituted pyridine precursors. The most prevalent approach involves the condensation of 4-amino-3-nitropyridine derivatives with carbonyl sources (aldehydes, orthoesters, or α-halo ketones) under reducing conditions. Acetic acid-mediated cyclization using ammonium acetate as a nitrogen source achieves moderate yields (45-65%) but requires extended reaction times (>12 hours) at elevated temperatures (100-120°C) [1]. Microwave-assisted cyclization significantly reduces reaction times to 15-45 minutes while improving yields to 70-85% by minimizing thermal decomposition [1].
Palladium-catalyzed cyclization strategies enable the use of protected aminopyridines and aryl halides, particularly for sterically hindered substrates. Pd(OAc)₂/XPhos systems facilitate Buchwald-Hartwig coupling between 3-bromo-4-aminopyridines and aldehydes, achieving cyclization at 80°C in yields up to 92% [1]. Alternative methods employ hypervalent iodine reagents for oxidative cyclization of N-aryl imidamides, though scalability remains limited due to reagent costs [9].
Table 1: Comparison of Imidazo[4,5-c]pyridine Cyclization Methods
Method | Catalyst/Reagent | Temperature | Time | Yield Range |
---|---|---|---|---|
Acid-Catalyzed Condensation | AcOH/NH₄OAc | 110°C | 12-24 hours | 45-65% |
Microwave-Assisted | AcOH/NH₄OAc | 150°C | 15-45 min | 70-85% |
Palladium-Catalyzed | Pd(OAc)₂/XPhos | 80°C | 2-4 hours | 85-92% |
Oxidative Cyclization | PhI(OAc)₂/Base | 100°C | 1-2 hours | 60-75% |
Key optimization parameters include strict control of proton concentration in acid-mediated routes and exclusion of moisture in Pd-catalyzed methods. Regioselectivity challenges arise with unsymmetrical substrates, necessitating orthogonal protecting groups on pyridine nitrogens [1] [9].
Direct C7 carboxylation employs directed ortho-metalation (DoM) or transition metal-catalyzed carbonylation. DoM strategies utilize the imidazole nitrogen as a directing group, with n-butyllithium at -78°C facilitating selective C7 lithiation followed by quenching with solid CO₂. This approach provides 60-75% yields but requires anhydrous conditions and cryogenic temperatures [1]. Halogenated intermediates (7-bromo derivatives) undergo palladium-catalyzed carbonylation using Pd(PPh₃)₄ catalyst systems. Optimization studies reveal that methanol/water (4:1) solvent mixtures with atmospheric CO pressure at 80°C achieve near-quantitative conversion to methyl ester precursors within 3 hours, which are subsequently hydrolyzed to carboxylic acids [4] [5].
Electrochemical carboxylation offers a reagent-free alternative, employing sacrificial aluminum anodes in CO₂-saturated DMF solutions. Constant current electrolysis (10 mA/cm²) at ambient temperature delivers moderate yields (55-65%) with excellent functional group tolerance, though scalability requires specialized equipment [1].
Table 2: Carboxylation Methods for C7 Functionalization
Method | Key Reagents/Conditions | Temperature | Yield Range | Advantages/Limitations |
---|---|---|---|---|
Directed Ortho-Metalation | n-BuLi, CO₂ (solid) | -78°C | 60-75% | Regioselective; cryogenic conditions |
Pd-Catalyzed Carbonylation | Pd(PPh₃)₄, CO, MeOH/H₂O | 80°C | 90-95% | Atmospheric pressure; ester formed |
Electrochemical Carboxylation | CO₂, Al anode, constant current | 25°C | 55-65% | Reagent-free; specialized equipment |
Critical considerations include the electron-withdrawing effect of the imidazole ring, which enhances C7 electrophilicity for nucleophilic carboxylation but may necessitate protection of N1 during lithiation to prevent side reactions [4].
Selective N1-methylation presents challenges due to competing N3 alkylation and quaternization. Dimethyl sulfate in acetone/water mixtures (1:1) at 0-5°C provides 80-85% N1 selectivity, leveraging kinetic control and differential solubility of products [1]. Phase-transfer catalysis (PTC) using benzyltriethylammonium chloride with 50% NaOH solution enables efficient monoalkylation with methyl iodide at room temperature (85-90% yield), where the lipophilic cation selectively solvates the imidazole N1 anion .
Protecting group strategies are essential when carboxylation precedes methylation. SEM (2-(trimethylsilyl)ethoxymethyl) groups demonstrate superior compatibility with organometallic carboxylation methods, removable by TBAF in THF without affecting the carboxylic acid [9]. tert-Butoxycarbonyl (Boc) protection suffers from instability under basic lithiation conditions, leading to deprotection-competing reactions.
Table 3: N1-Methylation Efficiency Under Different Conditions
Methylation Method | Reaction Conditions | N1 Selectivity | Yield | Byproducts |
---|---|---|---|---|
Dimethyl Sulfate | Acetone/H₂O (1:1), 0-5°C | 8:1 (N1:N3) | 80-85% | Quaternary salts (5-8%) |
Methyl Iodide/PTC | CH₂Cl₂/50% NaOH, BnEt₃NCl, RT | 12:1 (N1:N3) | 85-90% | Dialkylated (<3%) |
Diazomethane | Et₂O, -10°C, 30 min | 5:1 (N1:N3) | 70-75% | N3-methylated (15%) |
Methyl Triflate | CH₂Cl₂, -78°C to RT, 2h | 20:1 (N1:N3) | 92% | Minimal quaternization |
Post-methylation purification exploits the hydrochloride salt’s crystallinity from ethanol/ether mixtures, effectively separating N1-methylated isomers from N3 contaminants [4] .
Hydrochloride salt formation is critical for stability enhancement and purification. Freebase dissolution in anhydrous ethyl acetate with 2-3 equivalents of HCl in dioxane (4M) generates amorphous solids requiring recrystallization. Optimized solvent systems employ ethanol/acetone (3:7) mixtures, enabling slow antisolvent crystallization that produces defined needles with 99.5% purity [4]. Crystallization kinetics studies reveal that cooling rates of 0.5°C/minute from 60°C to -10°C afford larger crystals with reduced solvent inclusion (<0.1% w/w acetone by GC) compared to rapid quenching [6].
Water content below 200 ppm in crystallization solvents prevents hydrate formation. Polymorph screening identifies Form I (needles) as the thermodynamically stable phase above 25°C, while Form II (plates) dominates below 10°C. Conversion to pure Form I is achieved through solvent-mediated transformation in anhydrous ethanol with 0.1% HCl vapor diffusion over 48 hours [5].
Table 4: Hydrochloride Salt Crystallization Solvent Systems
Solvent System | Crystal Form | Purity (%) | Residual Solvent (ppm) | Hygroscopicity |
---|---|---|---|---|
Ethanol/Acetone (3:7) | Needles (Form I) | 99.5 | Acetone <300 | Low |
IPA/DCM (8:2) | Plates (Form II) | 98.2 | DCM <500 | Moderate |
Methanol/MTBE (1:9) | Needles (Form I) | 99.1 | Methanol <800 | High |
Water/Ethanol (1:4) | Hydrate | 97.5 | N/A | Very High |
Salt formation kinetics follow second-order dependence on freebase concentration, with HCl gas addition via subsurface delivery minimizing local super saturation that causes oiling out. Final products exhibit enhanced stability when stored with desiccants (silica gel) below 30°C, maintaining >99% purity over 24 months [4] [6].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9